3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol
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Overview
Description
3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol: is an organic compound with the molecular formula C8H9F2NO. It is a fluorinated alcohol derivative that contains a pyridine ring, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol typically involves the reaction of pyridine derivatives with fluorinated reagents. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a fluorinated alkyl halide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties due to the presence of fluorine atoms .
Mechanism of Action
The mechanism of action of 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a potent agent in various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
3-(Pyridin-4-yl)propan-1-ol: A non-fluorinated analog with similar structural features but different chemical properties.
3-(3-Pyridyl)propan-1-ol: Another analog with the pyridine ring in a different position, affecting its reactivity and applications.
3-[(Pyridin-2-yl)amino]propan-1-ol: A compound with an amino group instead of fluorine, leading to different biological activities.
Uniqueness: The presence of fluorine atoms in 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol imparts unique properties such as increased lipophilicity, metabolic stability, and binding affinity. These characteristics make it a valuable compound in drug development and other scientific research areas .
Properties
Molecular Formula |
C8H9F2NO |
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Molecular Weight |
173.16 g/mol |
IUPAC Name |
3,3-difluoro-3-pyridin-4-ylpropan-1-ol |
InChI |
InChI=1S/C8H9F2NO/c9-8(10,3-6-12)7-1-4-11-5-2-7/h1-2,4-5,12H,3,6H2 |
InChI Key |
ZWIXAEGDVVRWSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(CCO)(F)F |
Origin of Product |
United States |
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